Perindopril

Catalog No.
S794521
CAS No.
82834-16-0
M.F
C19H32N2O5.C4H11N
M. Wt
441.61
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perindopril

CAS Number

82834-16-0

Product Name

Perindopril

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C19H32N2O5.C4H11N

Molecular Weight

441.61

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1

SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Synonyms

S-9490-3; McN-A-2833-109; [(S)-1-Ethoxycarbonylbutyl]-Ala-Oic-OH t-butyl-amine salt; (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1- oxopropyl]octahydro-1H-indole-2-carboxylic acid tert-butylammonium salt

Treatment of Hypertension

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases such as stroke and heart attack. Numerous scientific studies have investigated the efficacy of perindopril in managing hypertension.

  • A large-scale clinical trial called the Perindopril pROtection aGainst REcurrent Stroke Study (PROGRESS) PubMed: demonstrated that a treatment regimen based on perindopril significantly reduced the risk of stroke in patients with a history of stroke or transient ischemic attack (TIA), both hypertensive and non-hypertensive.
  • Another review article PubMed: highlights perindopril's effectiveness in lowering blood pressure compared to other ACE inhibitors and calcium channel blockers. It also emphasizes the benefit of combination therapy with perindopril and other antihypertensive medications for patients with uncontrolled hypertension.

These research findings have solidified perindopril's position as a well-established and effective treatment option for hypertension.

Potential Benefits Beyond Blood Pressure Control

While the primary focus of perindopril research has been on blood pressure management, some studies have explored its potential benefits beyond this function.

  • Research suggests that perindopril may improve vascular health in hypertensive patients. Studies have shown positive effects on arterial compliance and a reduction in left ventricular mass, indicating potential benefits for heart health PubMed: .
  • Additionally, there is ongoing investigation into the role of perindopril in protecting against cognitive decline and stroke-related dementia, although further research is needed to confirm these findings PubMed: .

XLogP3

0.9

Application

Perindopril Erbumine is used in hypertension heart failure ischaemic heart disease.

Wikipedia

Perindopril

Biological Half Life

Perindopril, 1.2 hours; Peridoprilat, 30-120 hours. The long half life of peridoprilat is due to its slow dissociation from ACE binding sites.

Use Classification

Human Drugs -> EU pediatric investigation plans
Pharmaceuticals

Dates

Modify: 2023-08-15
Hurst M, Jarvis B: Perindopril: an updated review of its use in hypertension. Drugs. 2001;61(6):867-96. [PMID:11398915]
Jastrzebskal M, Widecka K, Naruszewicz M, Ciechanowicz A, Janczak-Bazan A, Foltynska A, Goracy I, Chetstowski K, Wesotowska T: Effects of perindopril treatment on hemostatic function in patients with essential hypertension in relation to angiotensin converting enzyme (ACE) and plasminogen activator inhibitor-1 (PAI-1) gene polymorphisms. Nutr Metab Cardiovasc Dis. 2004 Oct;14(5):259-69. [PMID:15673060]
Parker E, Aarons L, Rowland M, Resplandy G: The pharmacokinetics of perindoprilat in normal volunteers and patients: influence of age and disease state. Eur J Pharm Sci. 2005 Sep;26(1):104-13. [PMID:15982858]
Simpson D, Noble S, Goa KL: Perindopril: in congestive heart failure. Drugs. 2002;62(9):1367-77; discussion 1378-9. [PMID:12076191]
Yasumatsu R, Nakashima T, Masuda M, Ito A, Kuratomi Y, Nakagawa T, Komune S: Effects of the angiotensin-I converting enzyme inhibitor perindopril on tumor growth and angiogenesis in head and neck squamous cell carcinoma cells. J Cancer Res Clin Oncol. 2004 Oct;130(10):567-73. Epub 2004 Jul 27. [PMID:15449186]
Yoshiji H, Kuriyama S, Kawata M, Yoshii J, Ikenaka Y, Noguchi R, Nakatani T, Tsujinoue H, Fukui H: The angiotensin-I-converting enzyme inhibitor perindopril suppresses tumor growth and angiogenesis: possible role of the vascular endothelial growth factor. Clin Cancer Res. 2001 Apr;7(4):1073-8. [PMID:11309359]

Explore Compound Types